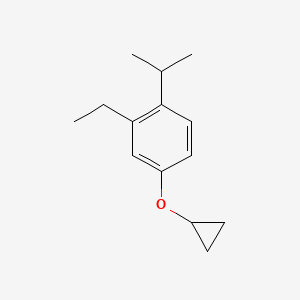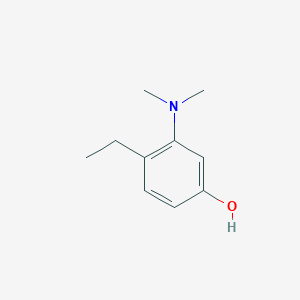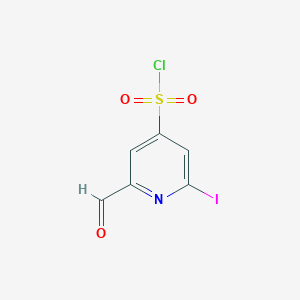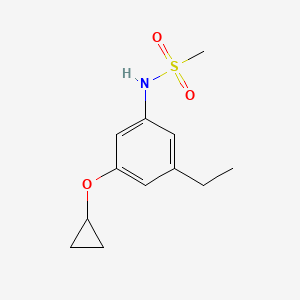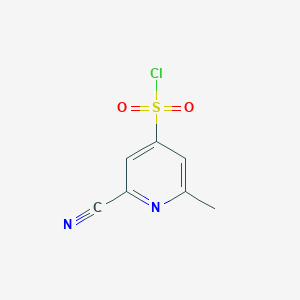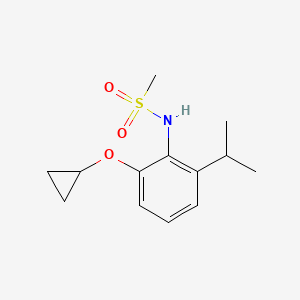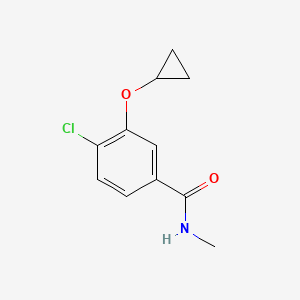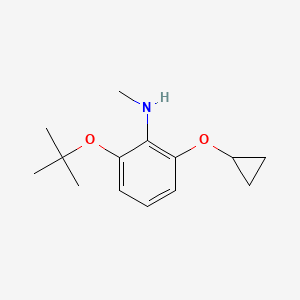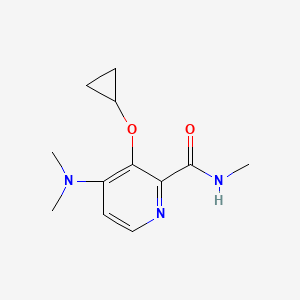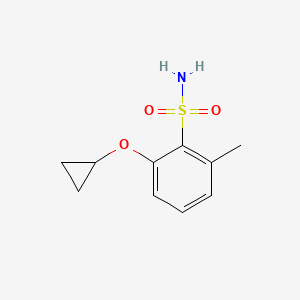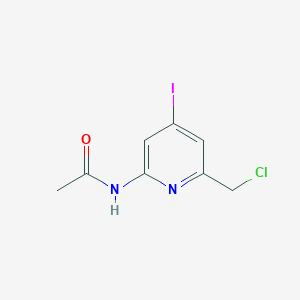
N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 6th position and an iodine atom at the 4th position of the pyridine ring, along with an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide typically involves multiple steps. One common method includes the halogenation of a pyridine derivative followed by the introduction of the acetamide group. The process may involve:
Acetamidation: The chloromethylated and iodinated pyridine is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The iodine atom can be involved in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl and iodine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The acetamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- N-(6-(Chloromethyl)-4-bromopyridin-2-yl)acetamide
- N-(6-(Chloromethyl)-4-fluoropyridin-2-yl)acetamide
- N-(6-(Chloromethyl)-4-chloropyridin-2-yl)acetamide
Comparison: N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide is unique due to the presence of the iodine atom, which can participate in specific reactions such as coupling reactions more effectively than other halogens. The iodine atom also influences the compound’s reactivity and biological activity, making it distinct from its bromine, fluorine, and chlorine analogs.
Propriétés
Formule moléculaire |
C8H8ClIN2O |
|---|---|
Poids moléculaire |
310.52 g/mol |
Nom IUPAC |
N-[6-(chloromethyl)-4-iodopyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H8ClIN2O/c1-5(13)11-8-3-6(10)2-7(4-9)12-8/h2-3H,4H2,1H3,(H,11,12,13) |
Clé InChI |
DPRKUWJTMOTBHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=N1)CCl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


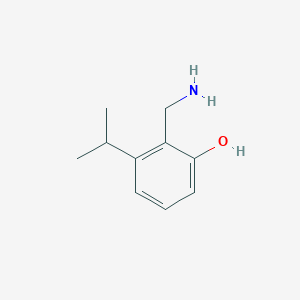
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
